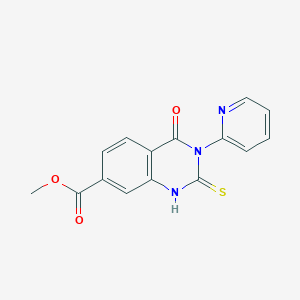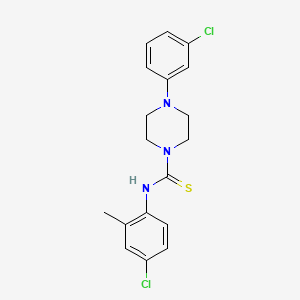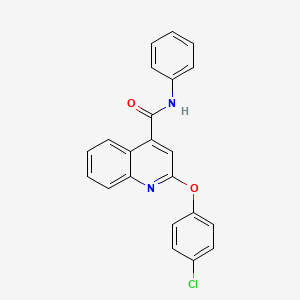
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiourea group, a chlorinated aromatic ring, and a piperazine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 4-methylpiperazine in the presence of thiophosgene. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 0°C
Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction
The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major products formed from these reactions include sulfonyl derivatives, amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, while the aromatic and piperazine moieties contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea can be compared with other thiourea derivatives and piperazine-containing compounds. Similar compounds include:
- 1-(3-Chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
- 1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
- 1-(3-Chloro-2-methylphenyl)-3-(4-ethylpiperazin-1-yl)thiourea
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity, biological activity, and potential applications. The unique combination of the chlorinated aromatic ring and the piperazine moiety in this compound distinguishes it from other related compounds and contributes to its specific properties and uses.
Eigenschaften
Molekularformel |
C13H19ClN4S |
|---|---|
Molekulargewicht |
298.84 g/mol |
IUPAC-Name |
1-(3-chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
InChI |
InChI=1S/C13H19ClN4S/c1-10-11(14)4-3-5-12(10)15-13(19)16-18-8-6-17(2)7-9-18/h3-5H,6-9H2,1-2H3,(H2,15,16,19) |
InChI-Schlüssel |
KJGJHZXEWVVVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NN2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10867229.png)

![1-ethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B10867247.png)
![4-hydroxy-3-{(E)-[(1-propyl-1H-benzimidazol-2-yl)imino]methyl}-2H-chromen-2-one](/img/structure/B10867255.png)
![7-benzyl-3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10867258.png)

![3-cyclohexyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B10867275.png)
![methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10867276.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10867288.png)
![N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide](/img/structure/B10867290.png)

![3-[7-(2-Furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]-1-propanol](/img/structure/B10867298.png)

